(2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide is a complex organic compound that features a benzo[d]thiazole moiety, a thiazole ring, and a nitrophenyl group
Scientific Research Applications
(2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.
Medicine: Explored for its potential as an anticancer or antimicrobial agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
Similar compounds with a benzo[d]thiazole moiety have been reported to interact with various biological targets, such as cysteine .
Mode of Action
The compound, also known as 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), has been developed for selectively sensing cysteine over other analytes . BT-AC alone essentially emits no fluorescence, whereas it achieves a 4725-fold enhancement with a large Stokes shift (135 nm) in the presence of cysteine . This suggests that the compound may interact with cysteine, leading to a significant increase in fluorescence.
Result of Action
The compound’s interaction with cysteine results in a significant increase in fluorescence . This property has been utilized for imaging cysteine in HepG2 cells and zebrafish , suggesting potential applications in biological imaging and diagnostics.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]thiazole and thiazole intermediates, followed by their coupling with a nitrophenyl acrylamide derivative. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The final step involves the purification of the product using techniques like column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl group, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol under reflux conditions.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nitrophenyl derivatives.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide
- (E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-chlorophenyl)acrylamide
- (E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-methylphenyl)acrylamide
Uniqueness
(2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications requiring specific interactions with biological targets or materials with unique optical properties.
Properties
IUPAC Name |
(E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O3S2/c24-17(10-7-12-5-8-13(9-6-12)23(25)26)22-19-21-15(11-27-19)18-20-14-3-1-2-4-16(14)28-18/h1-11H,(H,21,22,24)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSPIGMPZORCKO-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.